molecular formula C18H17N3O2S B2799823 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034350-32-6

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2799823
CAS No.: 2034350-32-6
M. Wt: 339.41
InChI Key: WKFKXHIANVURSS-UHFFFAOYSA-N
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Description

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound featuring a pyrrolidine ring substituted with a phenyl group and an oxadiazole moiety, along with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolidine ring, followed by the introduction of the phenyl group, and finally the incorporation of the oxadiazole and thiophene moieties. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors to form the pyrrolidine ring.

  • Cyclization Reactions: Cyclization steps are crucial to form the oxadiazole ring.

  • Substitution Reactions: Substitution reactions are used to introduce the phenyl and thiophene groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution: Substitution reactions are used to replace functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems and interactions with biomolecules.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone stands out due to its unique structural features and potential applications. Similar compounds include:

  • 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpiperidin-1-yl)-2-(thiophen-2-yl)ethanone

  • 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzothiophen-2-yl)ethanone

These compounds share similar structural motifs but differ in their substituents and potential biological activities.

Properties

IUPAC Name

1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(9-14-7-4-8-24-14)21-10-15(13-5-2-1-3-6-13)16(11-21)18-19-12-23-20-18/h1-8,12,15-16H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFKXHIANVURSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CC2=CC=CS2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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